
Adenosine 3',5'-cyclic methylphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Adenosine 3',5'-cyclic methylphosphonate, also known as this compound, is a useful research compound. Its molecular formula is C11H14N5O5P and its molecular weight is 327.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Intracellular Signaling
Adenosine 3',5'-cyclic methylphosphonate serves as a crucial second messenger in intracellular signaling pathways. It mimics the action of cyclic adenosine monophosphate (cAMP), which is pivotal in mediating various physiological processes:
- Signal Transduction : It activates protein kinase A, leading to phosphorylation of target proteins that modulate cellular responses such as metabolism, gene expression, and cell proliferation .
- Calcium Uptake : Research indicates that this compound stimulates calcium uptake in platelet membrane vesicles, enhancing our understanding of calcium signaling in platelets and other cell types .
Pharmacological Applications
The compound has been explored for its potential therapeutic applications, particularly in neurology and cardiology:
- Neuroprotective Effects : Studies suggest that adenosine receptor agonists, influenced by compounds like this compound, may have neuroprotective properties beneficial in treating conditions such as epilepsy and neurodegenerative diseases .
- Cardiac Function : The modulation of adenosine receptors affects heart rate and myocardial oxygen consumption. Compounds that enhance cAMP signaling can be explored for treating heart failure and arrhythmias .
Prodrug Development
The synthesis of prodrugs incorporating this compound is a growing area of research aimed at improving drug delivery:
- Enhanced Delivery : Researchers have developed prodrugs that increase the intracellular delivery of second messengers like cAMP. This approach enhances therapeutic efficacy by ensuring adequate cellular uptake and activity .
- Targeted Therapies : By modifying the structure of adenosine derivatives, scientists aim to create targeted therapies for specific diseases, thus minimizing side effects associated with traditional treatments .
Molecular Modeling and Drug Design
Molecular modeling studies involving this compound contribute to the design of novel therapeutics:
- Ligand Design : The compound's structure is utilized to develop new ligands for adenosine receptors, which are potential targets for drugs treating various conditions including asthma and cancer .
- Structure-Activity Relationships : Understanding how structural modifications affect biological activity helps in designing more effective drugs with fewer side effects .
Table: Summary of Key Case Studies Involving this compound
Q & A
Basic Research Questions
Q. Q1. What are the methodological challenges in synthesizing adenosine 3',5'-cyclic methylphosphonate analogues?
Q. Q2. How can researchers detect and quantify this compound in biological samples?
Two validated methods are widely used:
Protein Binding Assay : cAMP methylphosphonate competes with radiolabeled cAMP derivatives (e.g., 125I-SCAMP-TME) for binding to cAMP-dependent protein kinase. Sensitivity ranges from 0.05–0.10 pmol, with minimal cross-reactivity (<0.005%) with structurally similar nucleotides like AMP or ADP .
Hydrophilic Interaction Liquid Chromatography (HILIC)-MS : Provides high specificity for phosphorylated nucleotides, with a detection limit of ~1 nM in cell lysates. This method avoids interference from non-polar metabolites .
Q. Q3. What is the physiological role of cAMP methylphosphonate in cellular signaling pathways?
cAMP methylphosphonate acts as a hydrolysis-resistant analogue of cAMP, modulating protein kinase A (PKA) activity. It enhances Ca2+ channel activation in pituitary GH3 cells and inhibits phosphodiesterase (PDE)-mediated degradation, prolonging downstream effects like lipolysis regulation in adipocytes .
Advanced Research Questions
Q. Q4. How do structural modifications of cAMP methylphosphonate impact its inhibitory activity against enzymes like CD73?
Substituting the 5’-oxygen with nitrogen or phosphonate groups alters binding affinity. For example:
- Bis(methylphosphonate) derivatives (e.g., Compound 6) show docking scores (DS) comparable to APCP (147.2 vs. 143.7), but reduced CD73 inhibition due to weakened interactions with catalytic residues (e.g., D506, R354) .
- Gem-bisphosphonate analogues (e.g., Compound 7) retain high DS values (143.7) but exhibit lower potency due to steric clashes in the active site .
Q. Q5. How should researchers address contradictions in data on cAMP methylphosphonate’s anti-lipolytic effects?
Conflicting results often arise from cell-type-specific PDE expression. For example:
- In human adipocytes, cAMP methylphosphonate inhibits lipolysis induced by β-adrenergic agonists but fails to counteract PDE4-mediated hydrolysis in hepatocytes.
- Methodological Recommendation : Use PDE-resistant analogues (e.g., 6N-monobutyrylcAMP) in parallel experiments to isolate cAMP-specific effects .
Q. Q6. What advanced techniques optimize the study of cAMP methylphosphonate’s interaction with nucleosomes?
- Phosphorylation Assays : cAMP-dependent phosphorylation of high-mobility group (HMG) proteins (e.g., HMG14) reduces nucleosome binding. Use 32P-labeled ATP and autoradiography to track phosphorylation efficiency .
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics between cAMP methylphosphonate and PKA regulatory subunits (KD ~10−9 M) .
Q. Q7. How can researchers validate the specificity of antibodies targeting cAMP methylphosphonate?
- Cross-Reactivity Testing : Compare antibody binding to cAMP, AMP, and ADP using competitive ELISA. Validated antibodies (e.g., polyclonal anti-AMP/GMP) show <1% cross-reactivity with non-target nucleotides .
- Alkaline Hydrolysis : Confirm antibody specificity by treating samples with RNase T1 and analyzing digestion products via MALDI-TOF .
Q. Methodological Considerations
- Handling Stability : cAMP methylphosphonate is sensitive to alkaline hydrolysis. Store lyophilized powder at -80°C in anhydrous DMSO .
- Chromatographic Separation : Use anion-exchange columns (e.g., Zorbax SAX) with a pH 4.0 potassium phosphate buffer to resolve cAMP methylphosphonate from endogenous nucleotides .
Propiedades
Número CAS |
117571-83-2 |
---|---|
Fórmula molecular |
C11H14N5O5P |
Peso molecular |
327.23 g/mol |
Nombre IUPAC |
[(2R,3S)-5-(6-aminopurin-9-yl)-3-hydroxy-2,3-dihydrofuran-2-yl]methoxy-methylphosphinic acid |
InChI |
InChI=1S/C11H14N5O5P/c1-22(18,19)20-3-7-6(17)2-8(21-7)16-5-15-9-10(12)13-4-14-11(9)16/h2,4-7,17H,3H2,1H3,(H,18,19)(H2,12,13,14)/t6-,7+/m0/s1 |
Clave InChI |
RDHJPAYSVRFIMN-NKWVEPMBSA-N |
SMILES |
CP(=O)(O)OCC1C(C=C(O1)N2C=NC3=C(N=CN=C32)N)O |
SMILES isomérico |
CP(=O)(O)OC[C@@H]1[C@H](C=C(O1)N2C=NC3=C(N=CN=C32)N)O |
SMILES canónico |
CP(=O)(O)OCC1C(C=C(O1)N2C=NC3=C(N=CN=C32)N)O |
Key on ui other cas no. |
117571-83-2 |
Sinónimos |
ACMPN adenosine 3',5'-cyclic methylphosphonate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.